Home > Products > Screening Compounds P116509 > N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide - 1105206-41-4

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide

Catalog Number: EVT-2509768
CAS Number: 1105206-41-4
Molecular Formula: C23H18N4O4
Molecular Weight: 414.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Histone Deacetylase (HDAC) Inhibition: Quinazolin-4-ones, specifically those containing hydroxamic acid moieties, have shown promising results as selective HDAC6 inhibitors. [ [] ]
  • Antimicrobial Activity: Derivatives of quinazolin-4-ones have demonstrated antimicrobial activity against various gram-positive and gram-negative bacteria. [ [], [] ]
  • Antileishmanial Activity: Certain chromone derivatives structurally similar to quinazolin-4-ones have shown efficacy against Leishmania donovani infection in rodent models. [ [] ]
Mechanism of Action
  • HDAC6 Inhibition: The compound could bind to the active site of HDAC6, preventing the removal of acetyl groups from histone and non-histone proteins. This could lead to changes in gene expression and protein function. [ [] ]
  • Interaction with Bacterial Targets: It could target essential bacterial enzymes or proteins, interfering with bacterial growth and survival. [ [], [] ]
  • Disruption of Leishmania donovani: The compound could interfere with the parasite's lifecycle or essential metabolic pathways, ultimately inhibiting its growth and proliferation. [ [] ]
Applications
  • Antimicrobial Agent: It could be investigated for its activity against various bacterial strains, particularly those resistant to existing antibiotics. [ [], [] ]
  • Antileishmanial Drug: Similar to the chromone derivative NP1, its potential for treating visceral leishmaniasis could be explored. [ [] ]
  • HDAC6 Inhibitor: The compound could be evaluated for its ability to selectively inhibit HDAC6, potentially leading to therapeutic applications in neurodegenerative diseases like Alzheimer's disease. [ [] ]

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate

Compound Description: This compound is a quinazolin-4-one derivative. [] Its crystal structure is characterized by a planar quinazoline fused-ring system, nearly orthogonal to both the 2-tolyl ring and the ester group. [] The crystal structure is stabilized by various intermolecular interactions including C—H⋯Cl, C—H⋯O, C—H⋯N, C—H⋯π, and π–π interactions. []

Relevance: This compound shares the core quinazolin-4-one structure with N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide. The presence of aryl substituents at the 3-position and an ester functionality at the 8-position highlights the structural similarities between these two compounds. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

Compound Description: This compound is another quinazolin-4-one derivative where both the benzoate and the 2-tolyl groups are nearly perpendicular to the central fused ring system. [] These aryl groups are positioned towards the quinazolin-4-one-bound methyl group. [] The crystal structure displays a three-dimensional architecture due to intermolecular C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

Relevance: Similar to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide, this compound features the core quinazolin-4-one structure with an aryl substituent at the 3-position. The presence of a benzoate group at the 8-position further emphasizes the structural resemblance between these two compounds. []

2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

Compound Description: This molecule belongs to the quinazolin-4-one class, exhibiting a near-planar fused ring system. [] The 2-tolyl ring and the acetonitrile group are almost perpendicular to this plane. [] The acetonitrile group is syn to the methyl substituent on the tolyl ring. [] Supramolecular layers are formed within the crystal structure through C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

Relevance: This compound and N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide share the fundamental quinazolin-4-one structure. They both exhibit an aryl substituent at the 3-position and an additional functional group at the 8-position, highlighting their structural similarities. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate

Compound Description: This molecule is a quinazolin-4-one derivative characterized by a twisted U shape. [] The dihedral angle between the quinazolin-4-one and the bromobenzene ring systems is 46.25 (8)°. [] The N-bound tolyl group adopts an orthogonal position to minimize steric hindrance. [] The crystal structure exhibits a three-dimensional network formed by C—H⋯O interactions, where the ketone oxygen accepts two hydrogen bonds and a sulfonate oxygen accepts one. []

Relevance: This compound shares a strong structural resemblance to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide. Both compounds feature the core quinazolin-4-one unit with an aryl substituent at the 3-position and an additional functional group at the 8-position. []

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)

Compound Description: This quinazolin-4-one derivative exhibits selective histone deacetylase 6 (HDAC6) inhibitory activity with an IC50 value of 29 nM. [] Notably, it demonstrates minimal effects on human ether-a-go-go-related gene (hERG) channel activity and cytochrome P450 (CYP) activity. [] In vivo studies using mice with β-amyloid-induced hippocampal lesions showed significant learning and memory improvements. []

Relevance: This compound is structurally related to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide due to the presence of the quinazolin-4-one core and the amide substituent at position 7 of the quinazoline ring system. Though the specific aryl substituents at the 3-position and the nature of the amide side chain differ, the overall structural similarity and shared quinazolin-4-one core highlight the potential for similar biological activity. []

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)

Compound Description: This quinazolin-4-one derivative is a potent HDAC6 inhibitor with an IC50 value of 8 nM. [] It demonstrates in vitro neuroprotective effects, inducing neurite outgrowth and enhancing synaptic activity in PC12 and SH-SY5Y neuronal cells. [] The compound also significantly increased α-tubulin acetylation and decreased zinc-mediated β-amyloid aggregation in vitro. []

Relevance: This compound is structurally similar to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide, both sharing the quinazolin-4-one core and possessing an amide substituent at position 6 of the quinazoline ring. Despite variations in the aryl group at the 3-position and the amide side chain, their common structural features suggest potential similarities in biological activities. []

Properties

CAS Number

1105206-41-4

Product Name

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide

IUPAC Name

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-2-nitrobenzamide

Molecular Formula

C23H18N4O4

Molecular Weight

414.421

InChI

InChI=1S/C23H18N4O4/c1-14-7-10-17(11-8-14)26-15(2)24-20-12-9-16(13-19(20)23(26)29)25-22(28)18-5-3-4-6-21(18)27(30)31/h3-13H,1-2H3,(H,25,28)

InChI Key

RCKOHLFNTUFEHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.